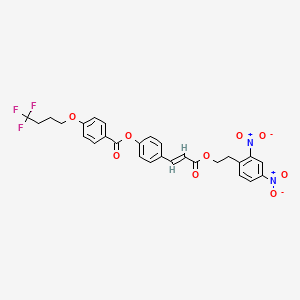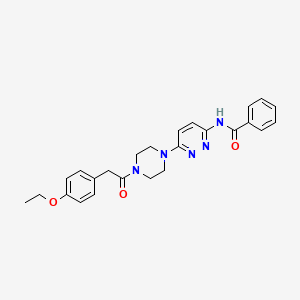![molecular formula C11H14O2S B2456394 Acide 4-[4-(méthylsulfanyl)phényl]butanoïque CAS No. 116174-33-5](/img/structure/B2456394.png)
Acide 4-[4-(méthylsulfanyl)phényl]butanoïque
Vue d'ensemble
Description
“4-[4-(Methylsulfanyl)phenyl]butanoic acid” is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[4-(Methylsulfanyl)phenyl]butanoic acid” consists of 11 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Mécanisme D'action
The exact mechanism of action of 4-[4-(Methylsulfanyl)phenyl]butanoic acid is not fully understood, however, it is thought to act by inhibiting the expression of pro-inflammatory enzymes and cytokines, as well as the enzyme cyclooxygenase-2 (COX-2). Additionally, 4-[4-(Methylsulfanyl)phenyl]butanoic acid has been found to have anti-tumor effects in certain cancer cell lines.
Biochemical and Physiological Effects
4-[4-(Methylsulfanyl)phenyl]butanoic acid has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the expression of pro-inflammatory enzymes and cytokines, as well as the enzyme cyclooxygenase-2 (COX-2). Additionally, 4-[4-(Methylsulfanyl)phenyl]butanoic acid has been found to have anti-tumor effects in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-(Methylsulfanyl)phenyl]butanoic acid in laboratory experiments include its ability to inhibit the expression of pro-inflammatory enzymes and cytokines, as well as the enzyme cyclooxygenase-2 (COX-2). Additionally, 4-[4-(Methylsulfanyl)phenyl]butanoic acid has been found to have anti-tumor effects in certain cancer cell lines. The main limitation of using 4-[4-(Methylsulfanyl)phenyl]butanoic acid in laboratory experiments is the lack of understanding of its exact mechanism of action.
Orientations Futures
Future research into 4-[4-(Methylsulfanyl)phenyl]butanoic acid should focus on further elucidating its mechanism of action, as well as on exploring its potential therapeutic applications. Additionally, further research should be conducted to determine the optimal dosage and formulation for various therapeutic applications. Furthermore, further research should be conducted to explore the potential side effects of 4-[4-(Methylsulfanyl)phenyl]butanoic acid. Finally, further research should be conducted to explore the potential synergistic effects of 4-[4-(Methylsulfanyl)phenyl]butanoic acid in combination with other therapeutic agents.
Applications De Recherche Scientifique
Neuroprotection et maladies neurodégénératives
Ces applications mettent en évidence le potentiel multiforme de l'acide 4-PBA dans divers domaines de recherche. Les chercheurs continuent d'explorer ses mécanismes et ses applications thérapeutiques, dans le but d'exploiter ses avantages pour la santé humaine. 🌟
Propriétés
IUPAC Name |
4-(4-methylsulfanylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWFPNDGJSIBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2456313.png)





![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2456329.png)
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)

![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)